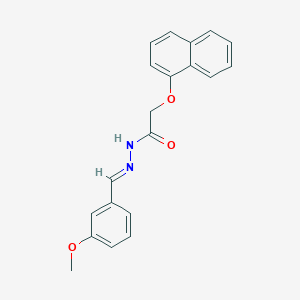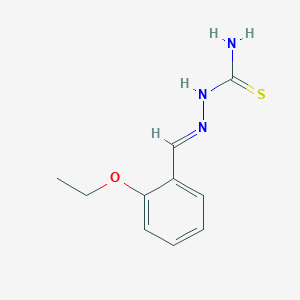
2,3-Di(2-thienyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di(2-thienyl)acrylonitrile is an organic compound with the molecular formula C11H7NS2 It is characterized by the presence of two thiophene rings attached to an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(2-thienyl)acrylonitrile typically involves the reaction of thiophene derivatives with acrylonitrile under specific conditions. One common method includes the use of a base-catalyzed reaction where thiophene is reacted with acrylonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, can be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
2,3-Di(2-thienyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylonitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while reduction of the acrylonitrile group can produce primary amines .
Scientific Research Applications
2,3-Di(2-thienyl)acrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studies have explored its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anticancer agent, particularly against hepatoma cells.
Mechanism of Action
The mechanism of action of 2,3-Di(2-thienyl)acrylonitrile involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to inhibit kinase activity, particularly VEGFR-2 tyrosine kinase, which plays a role in cancer cell proliferation. The compound’s structure allows it to bind to the active site of the kinase, thereby inhibiting its activity and leading to reduced cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2,5-Di(2-thienyl)pyrrole: Another thiophene derivative with applications in electrochemical polymerization and material science.
3-Aryl-2-(2-thienyl)acrylonitriles: These compounds have shown high activity against hepatoma cells and are studied for their anticancer properties.
Uniqueness
2,3-Di(2-thienyl)acrylonitrile is unique due to its specific structure, which allows for a diverse range of chemical reactions and applications. Its ability to undergo various modifications makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C11H7NS2 |
|---|---|
Molecular Weight |
217.3 g/mol |
IUPAC Name |
(E)-2,3-dithiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C11H7NS2/c12-8-9(11-4-2-6-14-11)7-10-3-1-5-13-10/h1-7H/b9-7+ |
InChI Key |
OXJZQVOOGYHIQG-VQHVLOKHSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C(\C#N)/C2=CC=CS2 |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11988696.png)
![2-[(2,5-Dimethyl-phenylamino)-methyl]-isoindole-1,3-dione](/img/structure/B11988715.png)
![7-(2-chlorobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988720.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988721.png)

![4-methyl-N'-[(E)-(4-methylphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988748.png)
![2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene](/img/structure/B11988754.png)




![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11988789.png)


